molecular formula C11H11NO5 B11782972 5-(Cyclopropylmethoxy)-6-nitrobenzo[d][1,3]dioxole

5-(Cyclopropylmethoxy)-6-nitrobenzo[d][1,3]dioxole

Cat. No.: B11782972
M. Wt: 237.21 g/mol
InChI Key: BMHUSBLCDMTDDS-UHFFFAOYSA-N
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Description

5-(Cyclopropylmethoxy)-6-nitrobenzo[d][1,3]dioxole is a chemical compound belonging to the benzodioxole family Benzodioxoles are known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and agrochemicals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Cyclopropylmethoxy)-6-nitrobenzo[d][1,3]dioxole typically involves the nitration of a benzodioxole precursor followed by the introduction of the cyclopropylmethoxy group. One common method starts with the nitration of 1,3-benzodioxole to form 5-nitro-1,3-benzodioxole. This intermediate is then reacted with cyclopropylmethanol in the presence of a base, such as potassium carbonate, to yield the desired compound .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

5-(Cyclopropylmethoxy)-6-nitrobenzo[d][1,3]dioxole can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants such as tin(II) chloride.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions. For example, reacting with halides in the presence of a base can lead to the formation of different ether derivatives.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride.

    Substitution: Halides, bases like sodium hydride or potassium carbonate.

Major Products Formed

    Reduction: 5-(Cyclopropylmethoxy)-6-aminobenzo[d][1,3]dioxole.

    Substitution: Various ether derivatives depending on the nucleophile used.

Scientific Research Applications

5-(Cyclopropylmethoxy)-6-nitrobenzo[d][1,3]dioxole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(Cyclopropylmethoxy)-6-nitrobenzo[d][1,3]dioxole and its derivatives often involves interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. For instance, its anticancer activity may be attributed to the inhibition of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • 5-(Cyclopropylmethoxy)-4-fluorobenzo[d][1,3]dioxole
  • 5-(Cyclopropylmethoxy)benzo[d][1,3]dioxole

Uniqueness

5-(Cyclopropylmethoxy)-6-nitrobenzo[d][1,3]dioxole is unique due to the presence of both the nitro and cyclopropylmethoxy groups, which confer distinct chemical and biological properties. Compared to its analogs, the nitro group enhances its potential as a precursor for further functionalization, while the cyclopropylmethoxy group contributes to its stability and lipophilicity .

Properties

Molecular Formula

C11H11NO5

Molecular Weight

237.21 g/mol

IUPAC Name

5-(cyclopropylmethoxy)-6-nitro-1,3-benzodioxole

InChI

InChI=1S/C11H11NO5/c13-12(14)8-3-10-11(17-6-16-10)4-9(8)15-5-7-1-2-7/h3-4,7H,1-2,5-6H2

InChI Key

BMHUSBLCDMTDDS-UHFFFAOYSA-N

Canonical SMILES

C1CC1COC2=CC3=C(C=C2[N+](=O)[O-])OCO3

Origin of Product

United States

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